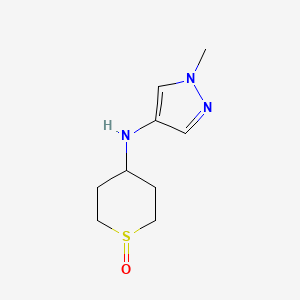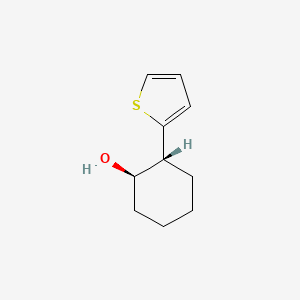
(R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium fumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium fumarate is a chemical compound with a complex structure that includes both carboxylic acid and aminium groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium fumarate typically involves the reaction of ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium with fumaric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like water or ethanol, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and purification are employed to isolate the final product. The use of advanced equipment and automation ensures consistency and efficiency in production.
化学反応の分析
Types of Reactions
®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium fumarate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium fumarate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. Its ability to interact with biological molecules makes it a valuable tool in biochemical studies.
Medicine
In medicine, ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium fumarate is investigated for its potential therapeutic effects. It may be used in the development of new drugs or as a diagnostic agent.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
作用機序
The mechanism of action of ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium fumarate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include metabolic and signaling pathways that regulate cellular functions.
類似化合物との比較
Similar Compounds
- ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride
- ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium bromide
Uniqueness
®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium fumarate is unique due to its specific combination of functional groups and its ability to form stable salts with fumaric acid. This gives it distinct chemical and physical properties compared to similar compounds.
特性
分子式 |
C18H34N2O10 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC名 |
(E)-but-2-enedioate;[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium |
InChI |
InChI=1S/2C7H15NO3.C4H4O4/c2*1-8(2,3)5-6(9)4-7(10)11;5-3(6)1-2-4(7)8/h2*6,9H,4-5H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*6-;/m11./s1 |
InChIキー |
XTHFQEKGLFKUJW-OPWSATOLSA-N |
異性体SMILES |
C[N+](C)(C)C[C@@H](CC(=O)O)O.C[N+](C)(C)C[C@@H](CC(=O)O)O.C(=C/C(=O)[O-])\C(=O)[O-] |
正規SMILES |
C[N+](C)(C)CC(CC(=O)O)O.C[N+](C)(C)CC(CC(=O)O)O.C(=CC(=O)[O-])C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Bromo-3,6-dimethylimidazo[1,2-a]pyrazine](/img/structure/B12960234.png)







![3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one](/img/structure/B12960311.png)
![(1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride](/img/structure/B12960317.png)


